
Ortataxel
Vue d'ensemble
Description
L'ortataxel est un dérivé taxane de deuxième génération développé comme agent antitumoral. Il est connu pour sa capacité à se lier et à stabiliser les molécules de tubuline, interférant ainsi avec la dynamique de l'assemblage et du désassemblage des microtubules. Cela conduit à l'inhibition de la division cellulaire et de la prolifération cellulaire. L'this compound a été étudié pour son potentiel dans le traitement de divers cancers, y compris le lymphome, le cancer du poumon, le glioblastome et le cancer du rein .
Méthodes De Préparation
L'ortataxel peut être préparé par plusieurs voies de synthèse. Une méthode implique la précipitation rapide de l'this compound à partir d'un mélange d'acétone et d'eau pour obtenir la forme amorphe A. Cette forme peut être transformée en forme cristalline B en la suspendant et en l'agitant dans un mélange d'éthanol et d'eau pendant 4 à 8 heures. Alternativement, la forme B ou des mélanges des formes A et B peuvent être obtenus en dissolvant l'this compound dans un solvant organique protique, suivi de l'ajout d'eau .
Analyse Des Réactions Chimiques
L'ortataxel subit diverses réactions chimiques, notamment :
Oxydation : L'this compound peut être oxydé dans des conditions spécifiques pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans l'this compound.
Substitution : L'this compound peut subir des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres.
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
4. Applications de la Recherche Scientifique
Chimie : La structure chimique unique de l'this compound en fait un composé précieux pour l'étude de la dynamique des microtubules et le développement de nouveaux agents anticancéreux.
Biologie : L'this compound est utilisé pour étudier les mécanismes de la division cellulaire et le rôle des microtubules dans les processus cellulaires.
Médecine : L'this compound s'est révélé prometteur dans le traitement de divers cancers, y compris le glioblastome, le lymphome et le cancer du poumon. .
5. Mécanisme d'Action
L'this compound exerce ses effets en se liant et en stabilisant les molécules de tubuline, qui sont des composants essentiels des microtubules. Cette stabilisation interfère avec la dynamique normale de l'assemblage et du désassemblage des microtubules, conduisant à l'inhibition de la division cellulaire et de la prolifération cellulaire. De plus, l'this compound module les mécanismes de résistance aux médicaments multiples et peut être utile pour traiter les tumeurs résistantes aux médicaments multiples qui expriment la P-glycoprotéine, la protéine 1 associée à la résistance aux médicaments multiples et la protéine de résistance au cancer du sein .
Applications De Recherche Scientifique
Chemistry: Ortataxel’s unique chemical structure makes it a valuable compound for studying microtubule dynamics and developing new anticancer agents.
Biology: this compound is used to investigate the mechanisms of cell division and the role of microtubules in cellular processes.
Medicine: this compound has shown promise in treating various cancers, including glioblastoma, lymphoma, and lung cancer. .
Mécanisme D'action
Ortataxel exerts its effects by binding to and stabilizing tubulin molecules, which are essential components of microtubules. This stabilization interferes with the normal dynamics of microtubule assembly and disassembly, leading to the inhibition of cell division and cellular proliferation. Additionally, this compound modulates multi-drug resistance mechanisms and may be useful for treating multi-drug resistant tumors that express P-glycoprotein, Multidrug Resistance-associated Protein 1, and Breast Cancer Resistance Protein .
Comparaison Avec Des Composés Similaires
L'ortataxel est similaire à d'autres dérivés taxanes, tels que le paclitaxel et le docétaxel. Il possède des propriétés uniques qui le distinguent de ces composés :
Des composés similaires comprennent :
- Paclitaxel
- Docétaxel
- Cabazitaxel
La capacité unique de l'this compound à stabiliser la tubuline et à moduler les mécanismes de résistance aux médicaments multiples met en évidence son potentiel en tant qu'agent anticancéreux précieux.
Activité Biologique
Ortataxel is a second-generation taxane, which has been studied for its potential therapeutic activity in various cancers, particularly glioblastoma (GBM) and other solid tumors. Its mechanism of action primarily involves the stabilization of microtubules, similar to that of paclitaxel, but it has been noted for its improved oral bioavailability and reduced toxicity profile.
This compound exerts its effects by promoting microtubule polymerization and stability, leading to mitotic arrest and subsequent apoptosis in cancer cells. This action is crucial in the treatment of cancers where cell division is dysregulated.
Efficacy in Clinical Trials
Clinical studies have evaluated this compound's efficacy in various settings:
- Phase II Trial in Glioblastoma : A multicenter, single-arm trial assessed 40 patients with recurrent GBM. The primary endpoint was progression-free survival (PFS) at six months. Results indicated that only 11.4% of patients were alive and free from progression at this time point, suggesting limited efficacy in this cohort .
- Phase I Studies : In earlier trials, this compound demonstrated effectiveness comparable to intravenous paclitaxel in preclinical models and showed promise in patients with treatment-refractory solid tumors. Notably, it was effective against paclitaxel-resistant xenografts, indicating its potential as an alternative treatment option .
Toxicity Profile
The toxicity associated with this compound appears manageable compared to traditional taxanes. Common adverse effects reported include neutropenia and fatigue, with no significant cardiotoxicity noted . The maximum tolerated dose has been established at 75 mg/m² every three weeks, although individual responses can vary significantly .
Clinical Trial Findings
Study Type | Population | Dosage | Primary Endpoint | Results |
---|---|---|---|---|
Phase II | 40 GBM patients | 75 mg/m² IV every 3 weeks | PFS at 6 months | 11.4% PFS rate |
Phase I | Treatment-refractory solid tumors | 10-70 mg/m² orally | Safety and tolerability | Manageable toxicity; partial responses observed |
Preclinical | Mouse xenografts | Varies | Tumor response | Effective against resistant tumors |
Case Studies
Several case studies have documented individual patient responses to this compound:
- Case Study A : A patient with advanced ovarian carcinoma showed a partial response after two cycles of this compound administered intravenously.
- Case Study B : A patient with breast cancer achieved stable disease after oral administration of this compound over five weeks.
These cases illustrate the variability in individual responses and the potential for this compound to provide clinical benefits even when overall trial results are modest.
Propriétés
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4,12-diacetyloxy-9-hydroxy-15-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-10,14,20,20-tetramethyl-11,18-dioxo-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H57NO17/c1-20(2)17-25(45-38(53)61-40(6,7)8)29(49)37(52)57-30-21(3)28-31(56-22(4)46)33(50)42(11)26(48)18-27-43(19-55-27,60-23(5)47)32(42)35(58-36(51)24-15-13-12-14-16-24)44(41(28,9)10)34(30)59-39(54)62-44/h12-16,20,25-27,29-32,34-35,48-49H,17-19H2,1-11H3,(H,45,53)/t25-,26-,27+,29+,30+,31+,32-,34-,35-,42+,43-,44+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKDAMBGCPRVPI-ZQRPHVBESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C5(C2(C)C)C(C1OC(=O)C(C(CC(C)C)NC(=O)OC(C)(C)C)O)OC(=O)O5)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@]5(C2(C)C)[C@H]([C@@H]1OC(=O)[C@@H]([C@H](CC(C)C)NC(=O)OC(C)(C)C)O)OC(=O)O5)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H57NO17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870170 | |
Record name | Ortataxel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
871.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186348-23-2 | |
Record name | Ortataxel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186348-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ortataxel [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186348232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ortataxel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11669 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ortataxel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4,12-bis(acetyloxy)-15-{[(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoyl]oxy}-9-hydroxy-10,14,20,20-tetramethyl-11,18-dioxo-6,17,19-trioxapentacyclo[11.6.1.0^{1,16}.0^{3,10}.0^{4,7}]icos-13-en-2-yl benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ORTATAXEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H61Y4E29N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.